Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions. This reaction forms the 1,3,4-thiadiazole ring system.
Introduction of the Phenoxyacetamido Group: The phenoxyacetamido group can be introduced by reacting the thiadiazole intermediate with phenoxyacetic acid chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, alcohols, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), leading to reduced inflammation and pain. Additionally, it can interfere with the synthesis of bacterial cell walls, making it effective against certain bacterial infections.
Comparison with Similar Compounds
Ethyl 2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be compared with other thiadiazole derivatives, such as:
Ethyl 5-(4-(2-(4-chlorophenoxy)acetamido)benzamido)-1-methyl-1H-pyrazole-4-carboxylate: This compound has similar antimicrobial and antibiofilm activities but differs in its structural features and specific biological activities.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds exhibit antiproliferative and antimicrobial activities and have a different core structure compared to thiadiazole derivatives.
2-Thioxoimidazolidin-4-one derivatives: These compounds have antibacterial and molecular docking properties, making them useful in different applications compared to thiadiazole derivatives.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-2-20-12(19)9-22-14-17-16-13(23-14)15-11(18)8-21-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOPILCWGJPVRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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